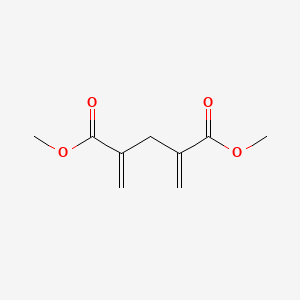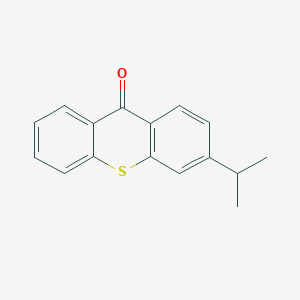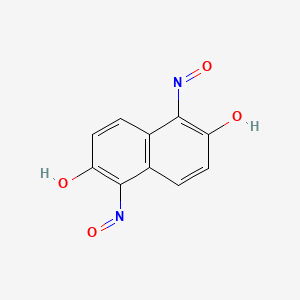
Glycerol 3-oxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol 3-oxotetradecanoate is an ester compound formed from glycerol and 3-oxotetradecanoic acid It is a type of glycerolipid, which are molecules composed of glycerol and fatty acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycerol 3-oxotetradecanoate can be synthesized through esterification reactions. One common method involves reacting glycerol with 3-oxotetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction typically requires anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: On an industrial scale, this compound can be produced through transesterification processes. This involves the reaction of triglycerides with methanol or ethanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide. The resulting glycerol esters can then be purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Glycerol 3-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glycerol 3-hydroxytetradecanoate.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycerol and 3-oxotetradecanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: 3-oxotetradecanoic acid or tetradecanedioic acid.
Reduction: Glycerol 3-hydroxytetradecanoate.
Hydrolysis: Glycerol and 3-oxotetradecanoic acid.
Applications De Recherche Scientifique
Glycerol 3-oxotetradecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a substrate for enzymatic reactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of glycerol 3-oxotetradecanoate involves its interaction with enzymes and cellular pathways. It can be hydrolyzed by lipases to release glycerol and 3-oxotetradecanoic acid, which can then enter metabolic pathways. The compound may also act as a signaling molecule, influencing cellular processes such as lipid metabolism and energy homeostasis.
Comparaison Avec Des Composés Similaires
Glycerol 3-hydroxytetradecanoate: Similar structure but with a hydroxyl group instead of a keto group.
Glycerol 3-oxooctanoate: Shorter carbon chain length but similar functional groups.
Uniqueness: Glycerol 3-oxotetradecanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its keto group allows for specific reactions and interactions that are not possible with hydroxyl or other functional groups.
Propriétés
Numéro CAS |
128331-49-7 |
|---|---|
Formule moléculaire |
C17H34O6 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-oxotetradecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2 |
Clé InChI |
OBUIJXGSLHKGIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
Description physique |
solid fatty flakes with essentially no odour |
Solubilité |
insoluble in water; soluble in oils |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)

![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)


![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)



